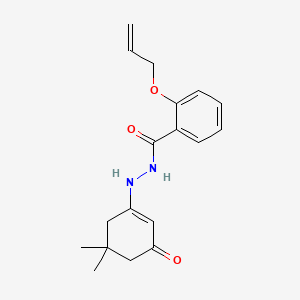
N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a benzohydrazide moiety, and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzohydrazide Moiety: This step involves the reaction of the cyclohexene derivative with benzohydrazide under acidic or basic conditions to form the hydrazone linkage.
Attachment of the Allyloxy Group: The final step includes the reaction of the intermediate compound with an allyl halide in the presence of a base to introduce the allyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(methoxy)benzohydrazide
- N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(ethoxy)benzohydrazide
Uniqueness
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-(prop-2-en-1-yloxy)benzohydrazide is unique due to the presence of the allyloxy group, which can participate in additional chemical reactions compared to its methoxy and ethoxy analogs. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-prop-2-enoxybenzohydrazide |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-23-16-8-6-5-7-15(16)17(22)20-19-13-10-14(21)12-18(2,3)11-13/h4-8,10,19H,1,9,11-12H2,2-3H3,(H,20,22) |
InChI Key |
JHUBXEPSKMDJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{5-bromo-2-[(1-ethoxy-1-oxopropan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B15149686.png)
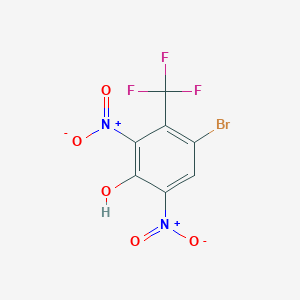
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15149694.png)
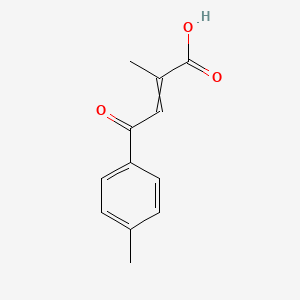
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
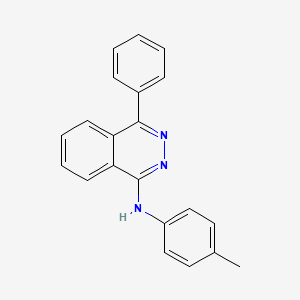
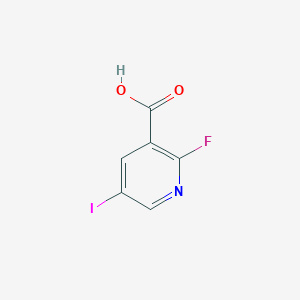
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
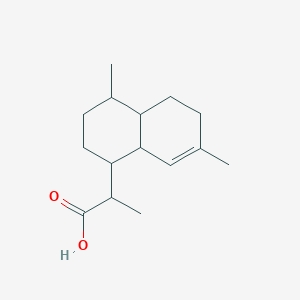
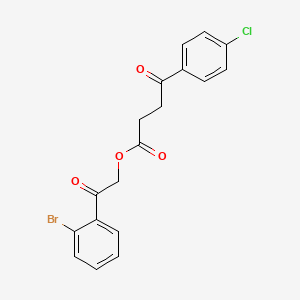
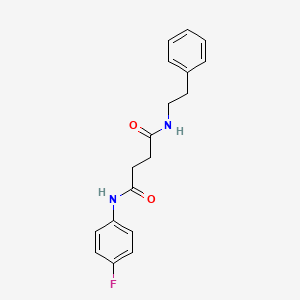

![5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B15149751.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
